N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide
Description
N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide is a heterocyclic compound featuring a quinoline-2-carboxamide core linked to a cyclohexyl group substituted with a 1,2,4-oxadiazole ring bearing a pyridin-3-yl moiety. The compound is cataloged under the identifier sc-494567 by Santa Cruz Biotechnology, with a molecular weight of 427.47 g/mol (based on its formula: C₂₄H₂₁N₅O₂) .
Properties
IUPAC Name |
N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c29-21(19-11-10-16-7-2-3-9-18(16)25-19)27-23(12-4-1-5-13-23)22-26-20(28-30-22)17-8-6-14-24-15-17/h2-3,6-11,14-15H,1,4-5,12-13H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFUPGUCWRKHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CN=CC=C3)NC(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a pyridine derivative with a suitable nitrile oxide under cyclization conditions.
Attachment of the cyclohexyl group: The cyclohexyl group can be introduced via a Grignard reaction or other alkylation methods.
Coupling with quinoline-2-carboxylic acid: The final step involves coupling the intermediate with quinoline-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide has shown promising anticancer properties. Studies indicate that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action typically involves the inhibition of key signaling pathways related to cell proliferation and survival. For example, compounds with similar structures have been reported to inhibit the activity of proteins involved in cancer cell growth and metastasis .
Antimicrobial Properties
Research has also explored the antimicrobial potential of this compound. Its structure allows for interaction with bacterial enzymes or receptors, which could lead to effective inhibition of bacterial growth. Preliminary studies suggest that derivatives may possess activity against both Gram-positive and Gram-negative bacteria .
Antimalarial Activity
The quinoline component of the compound aligns it with other known antimalarial agents. Similar compounds have demonstrated efficacy against Plasmodium species in vitro and in vivo, indicating potential for further development as antimalarial drugs .
Interaction with Biological Targets
Investigations into how this compound interacts with biological targets have revealed that its structural features facilitate binding to active sites on proteins involved in disease processes. This specificity can lead to enhanced efficacy and reduced side effects compared to less selective compounds .
Material Science Applications
Beyond medicinal uses, N-{1-[3-(pyridin-3-yil)-1,2,4-oxadiazol-5-yil]cyclohexyl}quinoline-2-carboxamide has potential applications in material science. Its unique chemical structure may contribute to the development of novel materials with specific electronic or optical properties. Research into its use in organic electronics or photonic devices is an emerging area of interest .
Mechanism of Action
The mechanism of action of N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of cyclohexyl-linked 1,2,4-oxadiazole derivatives. Key structural analogues include:
Physicochemical and Functional Comparisons
- Pyridine Regioisomerism : The position of the pyridine nitrogen (3- vs. 4-pyridinyl) impacts electronic properties and binding interactions. For example, the 4-pyridinyl analogue in may exhibit altered solubility or target affinity due to differences in hydrogen-bonding geometry.
- Aromatic Core Variations: Quinoline’s extended π-system (vs.
- Linkage Type : The carboxamide group in the target compound (vs. acetamide in ) may confer greater metabolic stability due to reduced susceptibility to enzymatic hydrolysis .
Biological Activity
N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, biochemical pathways, and relevant research findings.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C19H20N4O
- Molecular Weight : 320.39 g/mol
This compound features a quinoline core linked to a cyclohexyl group and an oxadiazole derivative. Its structural components suggest potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as histone deacetylases (HDAC) and topoisomerases, which are crucial in cancer cell proliferation and survival .
- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, potentially influencing gene expression and cellular metabolism.
Anticancer Properties
Research indicates that derivatives of oxadiazoles exhibit notable anticancer activities. For instance:
- Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer) and MDA-MB-231 (breast cancer), with IC50 values ranging from 0.67 µM to 0.87 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HCT116 | 0.67 |
| Example B | MDA-MB-231 | 0.87 |
These results underscore the potential of this compound in cancer therapeutics.
Antimicrobial Activity
Oxadiazole derivatives have also demonstrated antimicrobial properties:
- Mechanism : The antimicrobial activity may arise from the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
- Case Studies : In vitro studies have shown that certain oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria .
Research Findings
Recent studies have focused on the synthesis and evaluation of oxadiazole derivatives for their biological activities:
- Anticancer Screening : A study evaluated a series of oxadiazole derivatives for their anticancer activity against multiple cancer cell lines, revealing that several compounds exhibited significant cytotoxicity .
- Biochemical Pathways : Investigations into the biochemical pathways affected by these compounds suggest they may modulate apoptosis and cell cycle progression through various signaling cascades .
Q & A
Q. What synthetic methodologies are most effective for preparing N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}quinoline-2-carboxamide, and how do reaction conditions influence yield?
Answer: The synthesis involves multi-step reactions, typically:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under acidic or thermal conditions .
- Step 2: Coupling the oxadiazole-containing cyclohexylamine with quinoline-2-carboxylic acid derivatives using coupling agents (e.g., PyBOP or HATU) in polar aprotic solvents (DMF, DCM) with bases like N-methylmorpholine (NMM) .
- Optimization: Ultrasound-assisted methods (e.g., Yb(OTf)₃ catalysis in ethanol) reduce reaction time (4 hours) and improve yields (~60–66%) compared to traditional heating .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Answer:
- 1H/13C NMR: Assign proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm, cyclohexyl protons as multiplet at δ 1.5–2.5 ppm) and confirm connectivity via 2D techniques (COSY, HSQC) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ calculated for C₂₄H₂₁N₅O₂: 424.1774) and fragmentation patterns .
- X-ray Crystallography: Resolve stereochemistry of the cyclohexyl group and oxadiazole-pyridine orientation, as demonstrated for analogous structures .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
Answer:
- Kinase Inhibition Assays: Prioritize kinases (e.g., EGFR, VEGFR) due to structural similarity to pyridine/oxadiazole-containing inhibitors .
- Antimicrobial Screening: Test against Gram-positive/negative bacteria (MIC assays) given the activity of chlorophenyl-oxadiazole analogs .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling predict binding interactions with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (PDB: 1M17) to identify key interactions (e.g., hydrogen bonds with pyridine-N, hydrophobic contacts with cyclohexyl) .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns; analyze RMSD and binding free energy (MM/PBSA) .
- QSAR Models: Correlate substituent effects (e.g., oxadiazole vs. thiadiazole) with activity using datasets from structural analogs .
Q. How to resolve contradictions in reported biological activity data for this compound?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell culture conditions, compound solubility in DMSO/PBS mixtures) .
- Metabolite Profiling (LC-MS): Identify degradation products (e.g., hydrolyzed oxadiazole rings) that may skew activity .
- Off-Target Screening: Use proteome-wide platforms (e.g., KINOMEscan) to rule out non-specific binding .
Q. What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation: Prepare hydrochloride salts via treatment with HCl gas in diethyl ether .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150–200 nm, PDI <0.2) to enhance aqueous solubility and prolong half-life .
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated quinoline-OH) for pH-dependent release .
Q. How to analyze reaction mechanisms for unexpected byproducts during synthesis?
Answer:
- LC-MS Monitoring: Track intermediates in real-time (e.g., oxadiazole ring closure at m/z 210) to identify side reactions .
- DFT Calculations (Gaussian): Model transition states for competing pathways (e.g., quinoline vs. pyridine amidation) .
- Isolation of Byproducts: Characterize impurities (e.g., quinoline-3-carboxamide isomers) via prep-HPLC and NMR .
Methodological Notes
- Data Rigor: Triplicate experiments, statistical analysis (p <0.05), and adherence to FAIR data principles are mandatory.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
